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Compound of Interest

Compound Name: 2,2,3,4-Tetramethylheptane

Cat. No.: B14548626 Get Quote

An In-Depth Technical Guide to the Chemical Properties of 2,2,3,4-Tetramethylheptane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2,3,4-tetramethylheptane, a

highly branched aliphatic hydrocarbon. As a member of the C11 alkane family, its molecular structure informs its physicochemical

characteristics and potential utility. This document is intended for researchers, chemists, and professionals in drug development and

materials science who require a detailed understanding of this compound. Given the limited availability of direct experimental data in

publicly accessible literature, this guide synthesizes computed data, established principles of organic chemistry, and comparative

data from structural isomers to present a robust profile. The guide covers molecular identification, physicochemical properties,

theoretical spectroscopic characterization, a proposed synthetic pathway, expected chemical reactivity, potential applications, and

essential safety and handling protocols.

Molecular Structure and Identification
2,2,3,4-Tetramethylheptane is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1] Its structure consists of a seven-

carbon heptane backbone with four methyl group substituents at the 2, 2, 3, and 4 positions. This high degree of branching,

including a quaternary carbon at the C2 position, significantly influences its physical properties and chemical behavior.

Key Identifiers:

Identifier Value Source

IUPAC Name 2,2,3,4-Tetramethylheptane

CAS Number 61868-41-5 [1]

Molecular Formula C₁₁H₂₄ [1]

Molecular Weight 156.31 g/mol [2]

Canonical SMILES CCCC(C)C(C)C(C)(C)C [2]

InChIKey HPKDRGPKZGWSND-UHFFFAOYSA-N [1]

digraph "2_2_3_4_Tetramethylheptane" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000];

node [shape=circle, label="", width=0.3, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
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edge [color="#202124"];

// Heptane backbone

C1 [pos="0,0!", label="C"];

C2 [pos="1,0.5!", label="C"];

C3 [pos="2,0!", label="C"];

C4 [pos="3,0.5!", label="C"];

C5 [pos="4,0!", label="C"];

C6 [pos="5,0.5!", label="C"];

C7 [pos="6,0!", label="C"];

// Methyl groups

C2_Me1 [pos="0.7,-0.5!", label="C"];

C2_Me2 [pos="1.3,-0.5!", label="C"];

C3_Me [pos="2,1!", label="C"];

C4_Me [pos="3,1.5!", label="C"];

// Bonds

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C7;

C2 -- C2_Me1;

C2 -- C2_Me2;

C3 -- C3_Me;

C4 -- C4_Me;

}

Skeletal structure of 2,2,3,4-tetramethylheptane.

Physicochemical Properties
Experimental data for 2,2,3,4-tetramethylheptane is not widely published. The following table includes computed properties and

estimated values based on its structural isomer, 2,3,4,5-tetramethylheptane, which is expected to have similar physical

characteristics.

Property Value Notes Source

Boiling Point ~179 °C Estimated based on isomer [3]

Melting Point ~ -57.06 °C Estimated based on isomer [3]

Density ~ 0.765 g/cm³ Estimated based on isomer [3]

Refractive Index ~ 1.427 Estimated based on isomer [3]

XLogP3 5.2
Computed (measure of

lipophilicity)
[2]

Vapor Pressure Data not available - -

Solubility
Insoluble in water; Soluble in

nonpolar organic solvents

Expected based on alkane

properties
-
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The highly branched structure of 2,2,3,4-tetramethylheptane results in a more compact, spherical shape compared to its linear

isomer, n-undecane. This reduces the surface area available for intermolecular van der Waals forces, leading to a lower boiling

point than n-undecane (196 °C).

Spectroscopic Characterization (Theoretical)
No experimental spectra for 2,2,3,4-tetramethylheptane are readily available. However, its spectral characteristics can be reliably

predicted based on its structure and established principles of spectroscopy.

¹H NMR Spectroscopy
The proton NMR spectrum will show a complex pattern of overlapping signals in the aliphatic region (typically 0.8-1.7 ppm). Due to

the presence of multiple chemically non-equivalent methyl, methylene, and methine groups, significant signal overlap is expected.

~0.8-1.0 ppm: Multiple signals corresponding to the various methyl (CH₃) groups. The two methyl groups on C2 are

diastereotopic and may show slightly different chemical shifts. The methyls on C3 and C4 will also have distinct signals. The

terminal methyl of the heptane chain (C7) will likely appear as a triplet.

~1.1-1.7 ppm: Complex multiplets arising from the methylene (CH₂) and methine (CH) protons on the backbone.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide a clearer picture of the carbon skeleton, with distinct signals expected for each of the 11

carbon atoms due to the molecule's asymmetry.

Quaternary Carbon: One signal for the C2 carbon, expected to be in the 30-40 ppm range.

Methine Carbons: Two distinct signals for the C3 and C4 carbons.

Methylene Carbons: Signals for the C5 and C6 carbons.

Methyl Carbons: Multiple signals for the various methyl groups.

Infrared (IR) Spectroscopy
As an alkane, the IR spectrum of 2,2,3,4-tetramethylheptane will be characterized by C-H stretching and bending vibrations.[4]

2850-3000 cm⁻¹: A strong, sharp absorption region corresponding to C-H stretching vibrations of the methyl and methylene

groups.

1450-1470 cm⁻¹: Absorption due to C-H scissoring (bending) vibrations of methylene groups.

1370-1380 cm⁻¹: A characteristic absorption band for C-H bending in methyl groups. The presence of a gem-dimethyl group (at

C2) may cause this band to split.

Mass Spectrometry
The mass spectrum of 2,2,3,4-tetramethylheptane is expected to show extensive fragmentation, with a very weak or absent

molecular ion (M⁺) peak at m/z = 156.[5] Fragmentation will be dominated by cleavage at the most substituted carbon atoms to form

stable carbocations.[6]

Preferential Cleavage: The C-C bonds around the highly branched C2, C3, and C4 positions are the most likely to fragment.
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Expected Fragments: Loss of alkyl radicals will lead to prominent peaks. For example, loss of a propyl group (C₃H₇•, 43 u) would

lead to a fragment at m/z = 113. Loss of a butyl group (C₄H₉•, 57 u) from cleavage at the C4-C5 bond would yield a fragment at

m/z = 99. The most stable carbocations will give rise to the most abundant peaks.

Synthesis and Reactivity
Proposed Synthesis Pathway
A plausible laboratory synthesis of 2,2,3,4-tetramethylheptane could be achieved via a Grignard reaction, a classic method for

forming carbon-carbon bonds. One potential route involves the reaction of a Grignard reagent with a suitably substituted ketone,

followed by dehydration and hydrogenation.

Step 1: Grignard Reaction

Step 2 & 3: Dehydration & Hydrogenation

3,4-Dimethyl-2-pentanone Reaction+

tert-Butylmagnesium chloride

+

Tertiary Alcohol IntermediateEt₂O, then H₃O⁺ DehydrationH₂SO₄, Δ AlkeneAlkene Mixture HydrogenationH₂, Pd/C 2,2,3,4-TetramethylheptaneFinal Product

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced

chemicals, empowering scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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